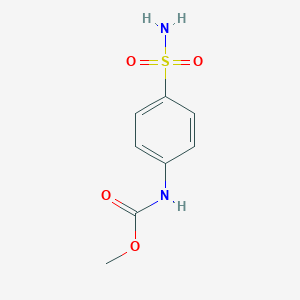

Methyl (4-sulfamoylphenyl)carbamate

描述

Methyl (4-sulfamoylphenyl)carbamate is an organic compound with the molecular formula C8H10N2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a carbamate group and a sulfonamide group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications .

准备方法

Synthetic Routes and Reaction Conditions: Methyl (4-sulfamoylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzenesulfonamide with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

化学反应分析

Types of Reactions: Methyl (4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various carbamate derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Methyl (4-sulfamoylphenyl)carbamate is primarily recognized for its role in drug development. It serves as a precursor for synthesizing sulfonamide derivatives, which exhibit notable antibacterial and antifungal properties. These derivatives are crucial in combating various bacterial infections and are being explored for their efficacy against resistant strains.

Case Study: Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds like 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC). In experimental models, MSPC demonstrated significant efficacy with effective doses (ED50) of 13 mg/kg for intraperitoneal administration and 28 mg/kg orally . The pharmacokinetic properties of MSPC and its enantiomers indicate that they could be developed into therapeutic agents for epilepsy.

Agricultural Chemicals

The compound is also utilized in the formulation of pesticides and herbicides . Its sulfonamide group enhances the effectiveness of these agricultural chemicals while minimizing harm to beneficial insects. This dual functionality makes this compound a valuable component in sustainable agricultural practices.

Application in Crop Protection

Research indicates that compounds derived from this compound can provide effective solutions for crop protection against pests while being less toxic to non-target organisms . This application is particularly relevant in the context of increasing global food production demands.

Biochemical Research

In biochemical research, this compound is studied for its role as an enzyme inhibitor . The compound’s interaction with specific enzymes helps elucidate metabolic pathways and disease mechanisms.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit carbonic anhydrases, which are crucial for various physiological processes . This inhibition provides insights into potential therapeutic applications in treating conditions like glaucoma and epilepsy.

Material Science

The unique chemical properties of this compound allow it to be incorporated into polymers, enhancing their thermal stability and mechanical strength. This application is beneficial for developing advanced materials used in various industrial applications.

Polymer Enhancements

Research indicates that integrating this compound into polymer matrices can improve their performance characteristics, making them suitable for high-temperature applications .

作用机制

The mechanism of action of methyl (4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The sulfonamide group is particularly important for its binding affinity to enzyme active sites .

相似化合物的比较

- 3-Methylpropyl(4-sulfamoylphenyl)carbamate

- 3-Methylpentyl(4-sulfamoylphenyl)carbamate

- 3-Methyl-2-propylpentyl(4-sulfamoylphenyl)carbamate

Comparison: Methyl (4-sulfamoylphenyl)carbamate is unique due to its specific combination of a carbamate and sulfonamide group attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the sulfonamide group enhances its ability to inhibit certain enzymes, making it a valuable compound in medicinal chemistry .

生物活性

Methyl (4-sulfamoylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group linked to a phenyl ring that is further substituted with a sulfonamide moiety. This unique structure enhances its interaction with various biological targets.

The primary mechanism of action for this compound involves enzyme inhibition. The sulfonamide group is known for its ability to bind to the active sites of enzymes, thereby preventing substrate access and catalysis. This property is particularly relevant in the context of carbonic anhydrases, where the compound has been shown to exhibit high binding affinity and selective inhibition .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of this compound derivatives, particularly in animal models. For instance, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) demonstrated significant efficacy in the rat maximal electroshock test with an ED50 value of 13 mg/kg when administered intraperitoneally . This suggests that modifications of the original compound can lead to enhanced pharmacological profiles.

Inhibition of Cholinesterases

This compound has also been investigated for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that the compound can act as a competitive inhibitor, enhancing its therapeutic potential in treating cognitive disorders .

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals distinct differences in biological activity and potency. The following table summarizes key data:

| Compound | Structure Features | Biological Activity | ED50 (mg/kg) |

|---|---|---|---|

| This compound | Carbamate + Sulfonamide | Enzyme inhibitor | N/A |

| 3-Methylpentyl(4-sulfamoylphenyl)carbamate | Similar structure | Anticonvulsant | 13 (i.p.) |

| Benzyl(4-sulfamoylphenyl)carbamate | Sulfamoyl + Carbamate | BChE inhibitor | N/A |

Case Studies

- Anticonvulsant Activity : In a study analyzing various carbamate derivatives, MSPC was identified as the most potent anticonvulsant among its peers, demonstrating significant efficacy in both intraperitoneal and oral administration routes .

- Covalent Inhibition Mechanism : Research on targeted inhibitors for carbonic anhydrases has shown that this compound derivatives can form covalent bonds with specific residues in the enzyme's active site, leading to irreversible inhibition. This characteristic is particularly beneficial for developing selective anticancer therapies .

Future Directions

The ongoing research into this compound suggests promising avenues for its application in drug development. The compound's ability to selectively inhibit key enzymes positions it as a candidate for treating various diseases, including epilepsy and neurodegenerative disorders. Further studies are necessary to explore its full therapeutic potential and optimize its pharmacokinetic properties.

属性

IUPAC Name |

methyl N-(4-sulfamoylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWKTXIPRZXRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402648 | |

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14070-56-5 | |

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。